4-(2-Methylphenyl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives is a key theme in the provided papers. For instance, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is described using spectroscopic techniques . Another study outlines the synthesis of a benzaldehyde derivative from 2-chloronicotinic acid and substituted anilines, which is an intermediate for anticancer drugs . Additionally, the synthesis of 4-(alkoxysilyl)benzaldehydes from their diethyl acetals is reported, highlighting a method that minimizes undesired hydrolysis .
Molecular Structure Analysis
The molecular structures of benzaldehyde derivatives are extensively studied using various techniques. X-ray diffraction data is used to determine the crystal structure of several compounds, revealing the presence of intermolecular interactions and the geometry around the central atoms , , , . Computational methods, such as density functional theory, are employed to optimize molecular structures and geometries .
Chemical Reactions Analysis
The chemical reactivity of benzaldehyde derivatives is explored through various reactions. Photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, demonstrating the formation of different products under specific conditions . The reactions of benzaldehyde-4,4-dimethylthiosemicarbazone with mercury (II) chlorides are investigated, showing the formation of complexes with distinct stereochemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are characterized using spectroscopic and crystallographic methods. The presence of C-H...O hydrogen bonding is confirmed in the crystal structure of 4-phenyl-benzaldehyde, and the energetics of dimerization are established . The porphyrin-silica hybrid derived from a benzaldehyde derivative exhibits a high specific surface area, indicating its potential for material applications . The spectroscopic properties of azo-benzoic acids derived from benzaldehyde precursors are studied in different solvents, revealing insights into acid-base dissociation and tautomerism .
Scientific Research Applications
Metabolism and Pharmacokinetics
- 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, a compound structurally similar to 4-(2-Methylphenyl)benzaldehyde, exhibited significant anticonvulsant properties. The study focused on the metabolism of this compound, finding that it was primarily converted into a single inactive metabolite, indicating the importance of the intact molecule for its pharmacological activity (Dimmock et al., 1999).
- The bioavailability and dose dependency of 4,6-benzylidene-d1-d-glucose, a benzaldehyde derivative, were studied to understand its potential as an orally administered cancer treatment drug. The findings indicated a high degree of bioavailability and linear pharmacokinetics, suggesting its potential for medical applications (Dunsæd et al., 2004).
Genotoxicity and Toxicology
- Benzaldehyde, which is structurally related to 4-(2-Methylphenyl)benzaldehyde, was evaluated for genotoxic effects using Drosophila melanogaster. The study revealed increased incidence of mutated phenotypes and changes in major proteins, indicating genotoxic and mutagenic effects of benzaldehyde (Deepa Pv et al., 2012).
- A study on the metabolism of benzaldehyde in Sprague-Dawley rats identified benzylmercapturic acid as a metabolite, providing insights into the compound's metabolism and potential toxicological implications (Laham & Potvin, 1987).
Biochemistry and Molecular Biology
- Benzaldehyde was found to suppress murine allergic asthma and rhinitis. The study demonstrated its potential anti-allergic effects, possibly through the inhibition of HIF-1α and VEGF (Jang et al., 2014).
- Benzaldehyde's role in increasing reactive oxygen species (ROS) formation in rat synaptosomal fractions and the CNS was studied, highlighting its potential impact on central nervous system disturbances (Mattia et al., 1993).
Safety And Hazards
Future Directions
While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .
properties
IUPAC Name |
4-(2-methylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVRULEZPWOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362695 | |
Record name | 4-(2-Methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylphenyl)benzaldehyde | |
CAS RN |
108934-21-0 | |
Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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